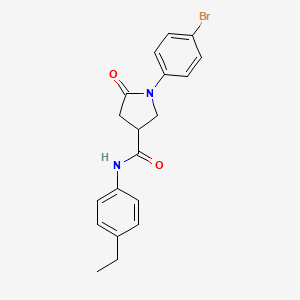
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Bepotastine, is a chemical compound that belongs to the class of pyrrolidine carboxamides. It has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a selective histamine H1 receptor antagonist. It blocks the binding of histamine to H1 receptors, thereby preventing the release of inflammatory mediators and reducing the symptoms of allergic reactions. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also inhibits the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have several biochemical and physiological effects. It reduces the levels of eosinophils, mast cells, and basophils, which are involved in allergic reactions. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also inhibits the release of histamine and leukotrienes, which are involved in the pathogenesis of various diseases. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is readily available and can be easily synthesized. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also stable under normal laboratory conditions. However, 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve and administer in vivo. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the development of more potent and selective H1 receptor antagonists. Another potential direction is the investigation of the potential therapeutic applications of 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in other diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further research is needed to explore the potential use of 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromobenzaldehyde, 4-ethylphenylhydrazine, and pyrrolidine-3-carboxylic acid in the presence of acetic acid and acetic anhydride. The reaction yields 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a white crystalline solid with a melting point of 151-153°C.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in treating allergic rhinitis, urticaria, and atopic dermatitis. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-13-3-7-16(8-4-13)21-19(24)14-11-18(23)22(12-14)17-9-5-15(20)6-10-17/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIHDJQEWCGRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (4-ethyl-phenyl)-amide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one]](/img/structure/B5152971.png)
![4,6-dimethyl-2-[4-({4-[(methylamino)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinyl]nicotinonitrile bis(trifluoroacetate)](/img/structure/B5152979.png)
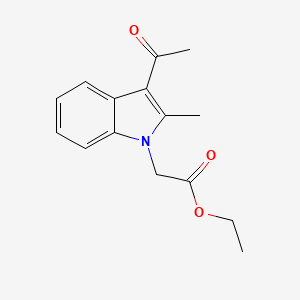
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)
![2-({[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5152996.png)
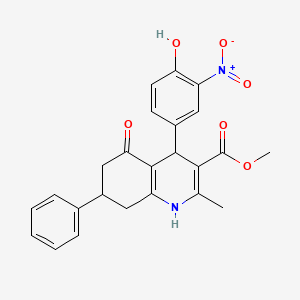

![3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5153009.png)
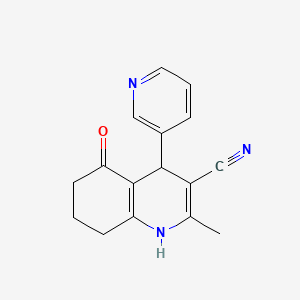
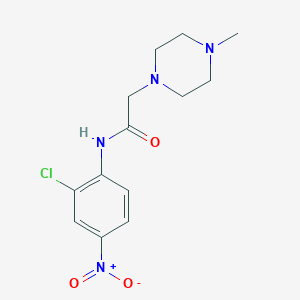
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5153035.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide](/img/structure/B5153043.png)
![methyl 4-{[5-(2,5-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5153045.png)